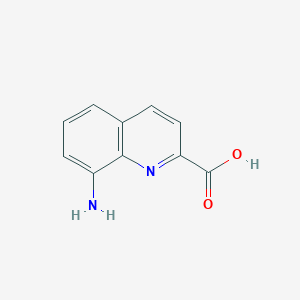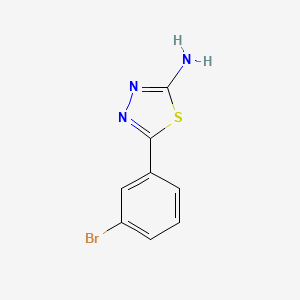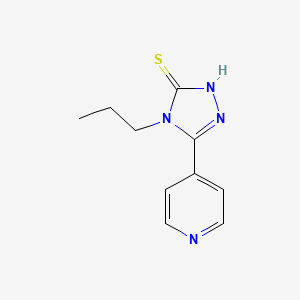
4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
“4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 90871-45-7. It has a molecular weight of 220.3 and its IUPAC name is 4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C10H12N4S . The InChI code is 1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,13,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 178.56°C, and the predicted boiling point is approximately 323.6°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 . The predicted refractive index is n20D 1.68 . The predicted pKb value is 5.43 .Applications De Recherche Scientifique
Neuroprotective Agents for Parkinson’s Disease
- Summary of Application: Compounds based on a 5-(4-Pyridinyl)-1,2,4-triazole scaffold have been studied for their potential as neuroprotective agents, particularly in the context of Parkinson’s disease (PD). The main goal of the study was to optimize previously identified α-syn aggregation inhibitors of this chemotype in terms of in vivo efficacy .
- Methods of Application: The study involved the synthesis of various compounds based on the 5-(4-Pyridinyl)-1,2,4-triazole scaffold, including ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15). These compounds were then tested for their ability to prevent the fibrillization process using light scattering and a ThT binding assay .
- Results or Outcomes: Compound 15 displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of PD markers after the administration of the same neurotoxin .
Antimicrobial Agents
- Summary of Application: 1,2,4-triazole-pyridine hybrids have been synthesized and studied for their potential as antimicrobial agents .
- Methods of Application: The study involved the synthesis of various 1,2,4-triazole-pyridine hybrids and their subsequent testing for antimicrobial activity .
- Results or Outcomes: The results of the study are not specified in the available information .
Antifungal Agents
- Summary of Application: Triazole compounds, including 1,2,4-triazole derivatives, have been widely used as antifungal agents. Some commercially available drugs, such as fluconazole and voriconazole, contain a triazole moiety .
- Methods of Application: These drugs are typically administered orally or intravenously. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of the fungal cell membrane .
- Results or Outcomes: These drugs have been shown to be effective in treating a variety of fungal infections, including candidiasis and aspergillosis .
Antiviral Agents
- Summary of Application: Some triazole derivatives, such as ribavirin, have been used as antiviral agents. Ribavirin is used in combination with other drugs to treat hepatitis C .
- Methods of Application: Ribavirin is typically administered orally or by inhalation. It works by inhibiting the replication of the virus .
- Results or Outcomes: When used in combination with other drugs, ribavirin has been shown to be effective in treating hepatitis C .
Antidepressant Agents
- Summary of Application: Some triazole derivatives, such as trazodone, have been used as antidepressants. Trazodone is used to treat major depressive disorder .
- Methods of Application: Trazodone is typically administered orally. It works by inhibiting the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .
- Results or Outcomes: Trazodone has been shown to be effective in treating major depressive disorder .
Antioxidant Agents
- Summary of Application: Triazole derivatives have been studied for their potential as antioxidant agents. Antioxidants are important compounds which reduce or eliminate free radicals and thus protect the cells against oxidative injury .
- Methods of Application: The study involved the synthesis of various triazole derivatives and their subsequent testing for antioxidant activity .
- Results or Outcomes: The results of the study are not specified in the available information .
Antitubercular Agents
- Summary of Application: Triazole nucleus is present as a central structural component in a number of drug classes such as antitubercular .
- Methods of Application: The study involved the synthesis of various triazole derivatives and their subsequent testing for antitubercular activity .
- Results or Outcomes: The results of the study are not specified in the available information .
Antianxiety Agents
- Summary of Application: Some triazole derivatives, such as alprazolam, have been used as antianxiety agents .
- Methods of Application: Alprazolam is typically administered orally. It works by enhancing the effect of certain neurotransmitters in the brain .
- Results or Outcomes: Alprazolam has been shown to be effective in treating anxiety disorders .
Safety And Hazards
Propriétés
IUPAC Name |
4-propyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLGHCSTYKCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359206 | |
| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
90871-45-7 | |
| Record name | 2,4-Dihydro-4-propyl-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90871-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



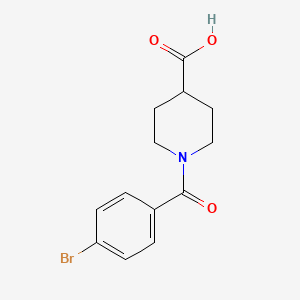
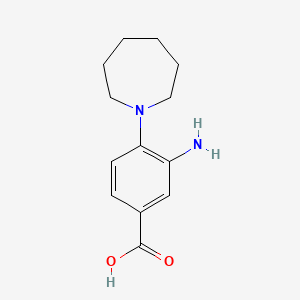
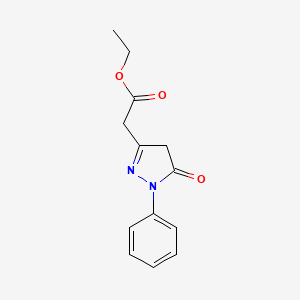
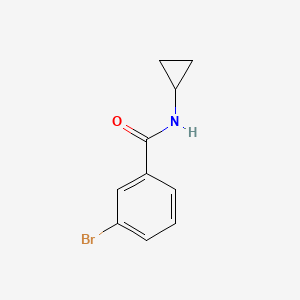
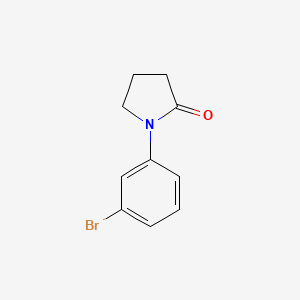

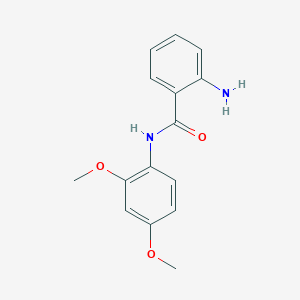
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
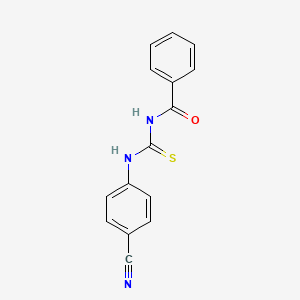
![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)
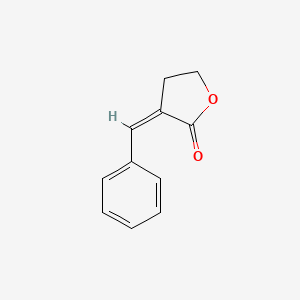
![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)
